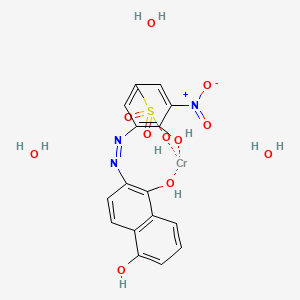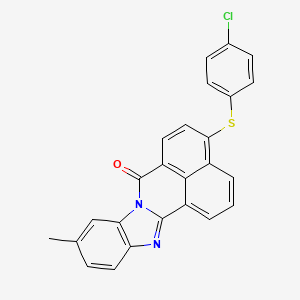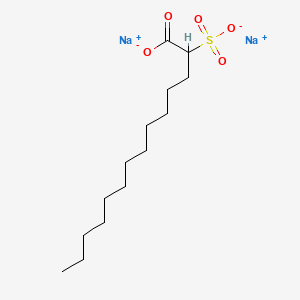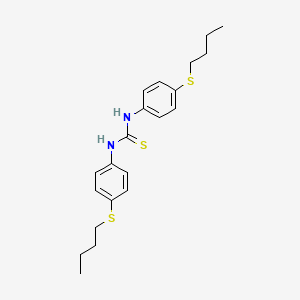
Bis((4-butylthiophenyl)amino)methane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((4-butylthiophenyl)amino)methane-1-thione is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-butylthiophenyl)amino)methane-1-thione typically involves the reaction of 4-butylthiophenylamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization to form the desired thioamide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((4-butylthiophenyl)amino)methane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis((4-butylthiophenyl)amino)methane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis((4-butylthiophenyl)amino)methane-1-thione exerts its effects involves the interaction of the thioamide group with various molecular targets. The sulfur atom in the thioamide group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A coordination polymer with applications in luminescent sensing and antitumor activities.
Bis(4-amino-4H-1,2,4-triazole-5-thiols): Compounds with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
Bis((4-butylthiophenyl)amino)methane-1-thione is unique due to the presence of the butylthiophenyl group, which imparts distinct hydrophobic and electronic properties. This makes it particularly suitable for applications in materials science and as a ligand in coordination chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicinal chemistry.
Propriétés
Numéro CAS |
94966-88-8 |
|---|---|
Formule moléculaire |
C21H28N2S3 |
Poids moléculaire |
404.7 g/mol |
Nom IUPAC |
1,3-bis(4-butylsulfanylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2S3/c1-3-5-15-25-19-11-7-17(8-12-19)22-21(24)23-18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,24) |
Clé InChI |
YLXUEARYMIFJEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


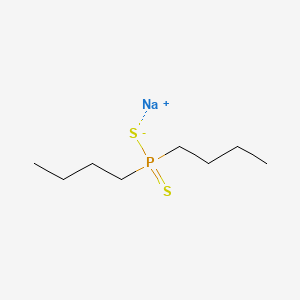
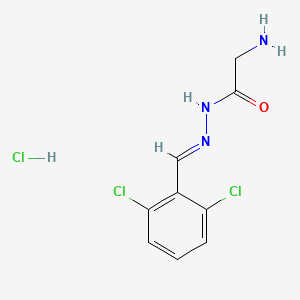



![6-(2,4-dichlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12701243.png)

